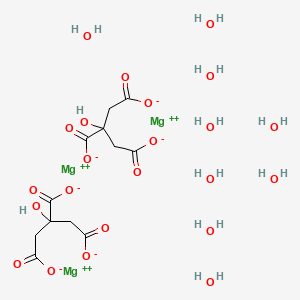

Magnesium citrate nonahydrate

Overview

Description

Magnesium citrate nonahydrate is a compound with the molecular formula C12H28Mg3O23 . It is a salt of magnesium and citric acid and is used in various applications, including as a laxative to treat constipation .

Synthesis Analysis

Magnesium citrate nonahydrate can be synthesized from waste bitterns via crystallization and spray drying techniques . The process involves dehydration of MCN to magnesium citrate at about 150 °C, decomposition into itaconic acid magnesium and MgO at about 300 °C, and further decomposition into carbon, MgO, and CH4 at around 500 °C .Molecular Structure Analysis

The molecular weight of Magnesium citrate nonahydrate is 613.25 g/mol . Its IUPAC name is trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate .Chemical Reactions Analysis

The pyrolysis mechanism of Magnesium citrate nonahydrate involves several stages: dehydration to magnesium citrate at about 150 °C, decomposition into itaconic acid magnesium and MgO at about 300 °C, and further decomposition into carbon, MgO, and CH4 at around 500 °C .Physical And Chemical Properties Analysis

Magnesium citrate nonahydrate is a white crystalline powder that is slightly soluble in water . It has a hydrogen bond donor count of 11 and a hydrogen bond acceptor count of 23 .Scientific Research Applications

Pyrolysis Mechanism and Microstructural Evolution : Magnesium citrate nonahydrate (MCN) is used in the production of porous carbon materials and ceramic composites. Its pyrolysis mechanism involves multiple stages, leading to products like itaconic acid magnesium, MgO, and graphene (Luo et al., 2021).

Hydrogen Supply in Agriculture : Magnesium hydride, when hydrolyzed using a citrate buffer solution, effectively generates hydrogen. This method prolongs the vase life of cut carnation flowers, suggesting potential applications in agriculture (Li et al., 2020).

EPR and Optical Absorption Studies : Magnesium citrate decahydrate is studied for its interaction with Cu2+ ions. This research is significant in the field of crystallography and materials science (Dwivedi et al., 2010).

Magnesium in Saline Water Analysis : Magnesium ions complex with citrate reagent, influencing the pH and buffering capacity in saline water. This has implications for analytical chemistry, particularly in the measurement of ammonia in brackish water (Pai et al., 2001).

Separation of Lithium from Magnesium in Brine : Sodium metasilicate nonahydrate is used as a magnesium precipitant for extracting lithium from high Mg/Li ratio brine. This study is relevant for materials science and resource extraction (Zhang et al., 2019).

Magnesium Hydride for Hydrogen Generation : Magnesium hydride's hydrolysis for hydrogen generation is enhanced using citric acid, indicating its potential in sustainable energy applications (Hiraki et al., 2012).

Interference in Magnesium Determination : Citrate's interference in the determination of magnesium in blood plasma using different methods is explored, which is important for clinical chemistry (Caddell et al., 1974).

Magnesium Oxide Nanoparticles in Agriculture : Magnesium oxide nanoparticles exhibit antibacterial activity against Ralstonia solanacearum, suggesting their use as agricultural antibacterial agents (Cai et al., 2018).

Nutritional Purposes in Food Supplements : Magnesium citrate malate is assessed for its bioavailability when added to food supplements. This is relevant for nutritional science and food technology (Turck et al., 2018).

Synthesis and Application of Mg Compounds : The review covers methods of synthesizing magnesium hydroxide and magnesium oxide, including their properties and applications, pertinent to materials science and engineering (Pilarska et al., 2017).

Safety And Hazards

Magnesium citrate is generally not a harmful substance, but care should be taken by consulting a healthcare professional if any adverse health problems are suspected or experienced . Extreme magnesium overdose can result in serious complications such as slow heart beat, low blood pressure, nausea, drowsiness, etc .

Future Directions

Magnesium citrate nonahydrate has a wide range of applications in food, pharmaceutical, and other fields. As a common class of food additives and functional supplements with tremendous development potential and strong core competitiveness, particles with good powder characteristics and functionalization are becoming one of the primary directions in the evolution of citrate into the high-end market .

properties

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJAGXFXWIEJE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Mg3O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692932 | |

| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium citrate nonahydrate | |

CAS RN |

153531-96-5 | |

| Record name | Magnesium citrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153531965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt, hydrate (2:3:9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I10B9YK3MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)

![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)